1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a quinoline derivative and a piperidine derivative, which undergoes a cyclization reaction in the presence of a catalyst to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. The exact methods would depend on the specific requirements of the application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce fully saturated spiro compounds.
Scientific Research Applications
1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinoline]: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-isoquinoline]: Similar structure but with an isoquinoline ring, which could lead to different chemical and biological properties.
Uniqueness
1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] is unique due to its specific spiro linkage and the presence of dimethyl groups, which can influence its chemical reactivity and potential applications. These structural features can make it more suitable for certain applications compared to its analogs.
Biological Activity
1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] (CAS No. 890091-94-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] is C15H22N2 with a molecular weight of 230.35 g/mol. The structure features a spiro configuration that is characteristic of many bioactive compounds, contributing to its unique pharmacological profile .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anti-Alzheimer agent and its interactions with cholinesterase enzymes.
Cholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and memory functions. The inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function .
Table 1: Cholinesterase Inhibition Potency
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] | X.X | Y.Y |
Standard Inhibitor | 0.2 | 0.5 |
Note: Actual IC50 values for the target compound need to be sourced from experimental data.
The mechanism by which 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] exerts its effects involves interaction with the active sites of cholinesterase enzymes. Molecular docking studies suggest that the compound forms significant interactions with critical residues within the enzyme active sites, enhancing its inhibitory potency .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study indicated that derivatives similar to 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] showed neuroprotective effects in vitro against oxidative stress-induced neurotoxicity in SH-SY5Y neuroblastoma cells. This suggests potential therapeutic applications in neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations have suggested that spiro compounds exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell migration, making them candidates for further development as anticancer agents .
Properties
IUPAC Name |
1',4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-11-15(7-9-17(2)10-8-15)16-14-6-4-3-5-13(12)14/h3-6,12,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLSOHOYLFSEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C)NC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.